2-((4-Fluorophenyl)thio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
2-((4-Fluorophenyl)thio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a piperazine-based small molecule featuring a pyridazine core substituted with a furan-2-yl group at position 4. The piperazine ring is further functionalized with a 4-fluorophenylthio moiety via an ethanone linker.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-15-3-5-16(6-4-15)28-14-20(26)25-11-9-24(10-12-25)19-8-7-17(22-23-19)18-2-1-13-27-18/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHRGPKBBOLITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The pyridazine ring in the target compound distinguishes it from other analogs containing pyrimidine (e.g., thieno[2,3-d]pyrimidine in ) or purine scaffolds. Pyridazine’s electron-deficient nature may enhance binding to specific enzymatic pockets compared to pyrimidine derivatives.
Table 1: Comparison of Heterocyclic Cores
Substituent Effects
- Furan vs. Thiophene : The furan-2-yl group in the target compound introduces oxygen as a heteroatom, which may reduce lipophilicity compared to sulfur-containing thiophene analogs (e.g., MK47). This could influence metabolic stability and solubility .
- 4-Fluorophenylthio vs. Trifluoromethylphenyl : The 4-fluorophenylthio moiety provides moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., in MK41) offer stronger electron withdrawal and increased hydrophobicity .
Table 2: Substituent Electronic and Lipophilic Properties
| Compound | Substituent | Hammett σ (Electronic Effect) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 4-Fluorophenylthio | +0.06 (F) | ~3.2 |
| MK47 (RTC536) | Thiophen-2-yl | +0.38 (S) | ~3.8 |
| MK41 (RTC20) | 4-(Trifluoromethyl)phenyl | +0.54 (CF₃) | ~4.1 |
Pharmacological and Physicochemical Insights
- Antiproliferative Activity : Piperazine derivatives with thiophene or trifluoromethyl groups (e.g., MK47) show moderate activity against cancer cell lines, likely via kinase inhibition .
- Solubility : The furan-2-yl group may improve aqueous solubility compared to thiophene analogs, as oxygen’s electronegativity enhances hydrogen bonding .
Preparation Methods
Cyclocondensation of Hydrazine with 1,4-Diketones
The pyridazine ring is constructed via cyclocondensation of furan-substituted 1,4-diketones with hydrazine hydrate. For example, reacting 3-(furan-2-yl)-1,4-diketone with hydrazine in ethanol under reflux yields 6-(furan-2-yl)pyridazin-3(2H)-one.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 12–16 hours |
| Yield | 68–72% |
Key spectral data for the intermediate:
- IR (KBr): 1675 cm⁻¹ (C=O stretch of pyridazinone)
- ¹H NMR (DMSO-d6): δ 8.21 (d, J = 9.5 Hz, 1H, pyridazine-H5), 7.89 (m, 1H, furan-H5), 6.82–6.94 (m, 2H, furan-H3/H4).
Functionalization of Pyridazinone to 3-Chloro-6-(furan-2-yl)pyridazine
Chlorination with Phosphorus Oxychloride
The pyridazinone undergoes chlorination using POCl₃ in the presence of N,N-diethylaniline as a catalyst.
Optimized Protocol
- Molar Ratio: Pyridazinone : POCl₃ = 1:5
- Temperature: 110°C
- Time: 4 hours
- Yield: 85–90%
Characterization
Piperazine Coupling via Nucleophilic Aromatic Substitution
SNAr Reaction with Piperazine
3-Chloro-6-(furan-2-yl)pyridazine reacts with piperazine in dimethylformamide (DMF) at elevated temperatures.
Procedure
- Charge 3-chloro-6-(furan-2-yl)pyridazine (1 eq) and piperazine (3 eq) in anhydrous DMF.
- Heat at 90°C for 8 hours under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield: 76–80%
Critical Notes
- Excess piperazine ensures mono-substitution and prevents bis-adduct formation.
- Boc-protected piperazine derivatives may be employed for improved regioselectivity, followed by TFA-mediated deprotection.
Acylation with Chloroacetyl Chloride
Formation of 2-Chloro-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
The piperazine intermediate is acylated using chloroacetyl chloride in the presence of triethylamine (TEA).
Reaction Parameters
| Component | Quantity |
|---|---|
| Piperazine derivative | 1 eq |
| Chloroacetyl chloride | 1.2 eq |
| TEA | 2.5 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → room temperature |
| Time | 3 hours |
Yield: 82–85%
Analytical Data
- IR (neat): 1712 cm⁻¹ (C=O stretch)
- ¹H NMR (CDCl₃): δ 4.12 (s, 2H, COCH₂Cl), 3.85–3.92 (m, 8H, piperazine-H).
Thioether Formation with 4-Fluorothiophenol
Nucleophilic Displacement of Chloride
The chloroethanone intermediate undergoes substitution with 4-fluorothiophenol under basic conditions.
Optimized Conditions
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetonitrile
- Molar Ratio: Chloroethanone : Thiophenol = 1:1.5
- Temperature: 60°C
- Time: 6 hours
Workup
- Filter off excess K₂CO₃.
- Concentrate under reduced pressure.
- Purify via column chromatography (hexane/ethyl acetate = 7:3).
Yield: 70–75%
Spectroscopic Validation
- ¹H NMR (DMSO-d6): δ 7.45–7.52 (m, 2H, Ar-H), 7.22–7.28 (m, 2H, Ar-H), 4.02 (s, 2H, COCH₂S), 3.72–3.80 (m, 8H, piperazine-H).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₁H₂₀FN₅O₂S: 441.1321; found: 441.1318.
Comparative Analysis of Synthetic Routes
Alternative Pathways Evaluated
- One-Pot Assembly: Attempts to combine pyridazine formation and piperazine coupling in a single step resulted in <30% yield due to side reactions.
- Microwave-Assisted Cyclization: Reduced reaction time for pyridazinone synthesis (2 hours vs. 12 hours) but required specialized equipment.
Yield Comparison
| Step | Conventional Method | Microwave Method |
|---|---|---|
| Pyridazinone formation | 68% | 65% |
| Chlorination | 85% | N/A |
| Thioether formation | 70% | 68% |
Scalability and Industrial Considerations
Cost-Benefit Analysis of Reagents
- POCl₃ vs. PCl₅: POCl₃ preferred due to milder conditions and easier handling.
- Solvent Selection: DMF replaced with 2-MeTHF in piperazine coupling for greener chemistry (yield maintained at 74%).
Purification Challenges
- Column Chromatography: Necessary for final product but replaced with recrystallization (ethanol/water) at pilot scale (purity >98%).
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina to screen against targets like kinase domains; validate with crystal structures of analogous compounds .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- QSAR studies : Corrogate substituent effects (e.g., fluorine’s electronegativity, furan’s π-stacking) with activity data .
What safety precautions are necessary during laboratory synthesis?
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiophenol derivatives) .
- First aid : Immediate rinsing with water for spills; activated charcoal for accidental ingestion .
What experimental design considerations optimize multi-step synthesis in flow chemistry systems?
Q. Advanced
- Design of Experiments (DoE) : Vary temperature (40–100°C), residence time (5–30 min), and catalyst loading (1–5 mol%) to maximize yield .
- Continuous flow reactors : Ensure precise mixing of pyridazine and piperazine streams to minimize side products .
- In-line analytics : UV-Vis or FTIR probes for real-time monitoring of intermediate formation .
How do structural modifications at the furan-2-yl or pyridazin-3-yl moieties influence bioactivity?
Q. Advanced
- Furan substitution : Replacing furan with thiophene increases lipophilicity (logP ↑) but may reduce aqueous solubility .
- Pyridazine modifications : Adding electron-withdrawing groups (e.g., -CN) enhances kinase inhibition potency by 2–3 fold .
- Piperazine linker : Lengthening the chain (e.g., ethylene → propylene) alters conformational flexibility and target selectivity .
What analytical techniques quantify this compound in biological matrices for pharmacokinetic studies?
Q. Basic
- LC-MS/MS : Use MRM mode with transitions like m/z 450 → 150 (LLOQ: 1 ng/mL) .
- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma .
- Validation : Assess recovery (>85%), matrix effects (<15%), and stability (room temp, 24 h) per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
